Methods and Technical Details
The synthesis of trans-Hydroxy Praziquantel-d5 typically involves the deuteration of its precursor, trans-Hydroxy Praziquantel. This process often utilizes deuterated solvents such as deuterium oxide (D2O) under controlled reaction conditions to replace hydrogen atoms with deuterium. The initial synthesis of trans-Hydroxy Praziquantel can be achieved through several methods, including:
Structure and Data
The molecular structure of trans-Hydroxy Praziquantel-d5 retains the core framework of Praziquantel but includes deuterium atoms at specific positions. The molecular formula is C19H20D5N3O2S, with a molecular weight of approximately 367.5 g/mol. The presence of deuterium enhances the compound's stability and alters its physical properties slightly compared to its non-deuterated counterpart.
Reactions and Technical Details
trans-Hydroxy Praziquantel-d5 can undergo various chemical reactions typical for organic compounds:
The specific outcomes depend on the reagents used and the reaction conditions applied.
Process and Data
The mechanism of action for trans-Hydroxy Praziquantel-d5 mirrors that of Praziquantel itself. It primarily targets the β subunits of voltage-gated calcium channels in parasitic organisms. Upon binding, it increases calcium ion influx into the cells, leading to:
The incorporation of deuterium does not significantly alter this mechanism but facilitates detailed studies on pharmacokinetics and metabolic pathways .
Physical Properties
Chemical Properties
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment .
Scientific Uses
trans-Hydroxy Praziquantel-d5 serves several important roles in scientific research:
The synthesis of trans-Hydroxy Praziquantel-d5 (CAS 1792180-18-7) employs targeted deuteration to create a stable isotope-labeled internal standard for pharmacokinetic studies. The primary route involves:
Key challenges include minimizing isotopic dilution (ensuring >98% D5 purity) and avoiding epimerization during hydroxylation. The final product is purified via reverse-phase HPLC, confirmed by ≥98% chemical and isotopic purity (LC-MS) [7] [9].
Table 1: Synthetic Intermediates for trans-Hydroxy Praziquantel-d5
Precursor | Deuteration Method | Key Reaction | Isotopic Purity |
---|---|---|---|
Praziquantel-d11 | D₂/Pd/C in DMSO | Cyclohexyl ring deuteration | >99% D11 |
4-Oxo-PZQ-d5 intermediate | NaBD₄ reduction | Stereoselective ketone reduction | >98% trans selectivity |
trans-4-OH-PZQ-d5 | Enzymatic (CYP3A4) oxidation | Hydroxylation at C4 | >98% D5 |
Deuterated praziquantel metabolites serve as critical internal standards in mass spectrometry-based bioanalysis due to their near-identical physiochemical properties to non-deuterated analogs. Key strategies include:
Applications span pharmacokinetic studies in schistosomiasis patients, where CYP2C19 genetic polymorphisms alter trans-4-OH-PZQ formation rates. The deuterated standard enables accurate correlation of metabolite exposure with enzyme activity [10].
NMR Spectroscopy:
Mass Spectrometry:
Table 2: Spectral Signatures of trans-Hydroxy Praziquantel-d5
Technique | Key Feature | Interpretation |
---|---|---|
¹H-NMR (CDCl₃) | δ 5.90 (d, J=9.8 Hz, 1H, H3) | trans-diaxial H3–H4 coupling |
Absence of H4/H11 signals (δ 2.15–2.85) | Deuteration at cyclohexyl ring | |
¹³C-NMR | δ 73.5 (C4), 38.2 (C11) | Deuterated carbon sites |
HRMS (ESI+) | [M+H]⁺ 334.45 (Δ +5.01 vs. non-deuterated) | Molecular ion confirmation |
MS/MS (CID) | m/z 316.4 (–H₂O), 203.1 (C₆D₅CO⁺) | Characteristic fragmentation pattern |
The stereochemistry of 4-hydroxy praziquantel metabolites dictates pharmacological behavior:
Pharmacogenetic Relevance: CYP2C19 poor metabolizers exhibit 2.3-fold higher plasma trans-4-OH-PZQ/PZQ ratios than ultra-rapid metabolizers, underscoring the isomer’s role in treatment efficacy .
Table 3: Properties of 4-Hydroxy Praziquantel-d5 Isomers
Property | trans-Isomer-d5 | cis-Isomer-d5 |
---|---|---|
CAS Number | 1792180-18-7 | 1792108-86-1 |
Relative Abundance | 85–90% of total OH-PZQ | 10–15% |
Antischistosomal IC₅₀ | 0.8 μM | >50 μM |
HPLC Retention | 8.2 min (C18, 40% MeOH) | 9.5 min |
LogD (pH 7.4) | 1.50 | 1.42 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: